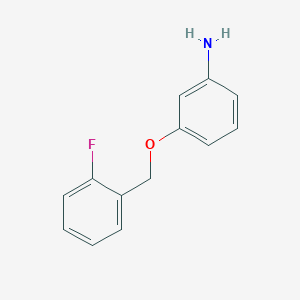

3-(2-Fluoro-benzyloxy)-phenylamine

Description

3-(2-Fluoro-benzyloxy)-phenylamine is an aromatic amine derivative featuring a benzyloxy group substituted with a fluorine atom at the ortho position of the benzene ring. Its structure combines a phenylamine core with a 2-fluorobenzyl ether moiety, which influences its electronic properties and reactivity. This compound is commercially available (Catalog #sc-309440, Santa Cruz Biotechnology) and is utilized in organic synthesis, particularly in the development of pharmaceuticals and functional materials . The fluorine atom enhances lipophilicity and metabolic stability, making it valuable in drug discovery and material science applications.

Properties

IUPAC Name |

3-[(2-fluorophenyl)methoxy]aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO/c14-13-7-2-1-4-10(13)9-16-12-6-3-5-11(15)8-12/h1-8H,9,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCZQQCWDSILDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=CC=CC(=C2)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-benzyloxy)-phenylamine typically involves the reaction of 2-fluoro-benzyl chloride with phenylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-benzyloxy)-phenylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Sodium methoxide or potassium tert-butoxide in anhydrous conditions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted phenylamine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoro-benzyloxy)-phenylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-benzyloxy)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Electronic Effects: The 2-fluoro-benzyloxy group in this compound introduces moderate electron-withdrawing character, which may stabilize intermediates in nucleophilic reactions. In contrast, (3,4-dimethyl)phenylamine (electron-donating groups) enhances reactivity in nonenzymatic angucyclinone synthesis, leading to potent Nrf2 activation .

- Functional Group Utility : The ethynyl group in (3-ethynyl)phenylamine enables click chemistry for target identification, a feature absent in the fluorinated analogue .

- Biological Activity : Dimethyl-substituted phenylamines (e.g., compound 4) exhibit superior Nrf2 activation compared to bromo/methyl or ethynyl analogues, highlighting the importance of substitution patterns .

Physicochemical and Thermal Properties

- Thermal Stability: Azomethines derived from triphenylamine cores (e.g., hexyloxyphenyl-substituted imines) exhibit high thermal stability (decomposition >300°C), attributed to extended conjugation and alkyl chain flexibility .

- Solubility: The propanol derivative 3-(2-Fluoro-benzylamino)-propan-1-ol (Table 1) shows higher solubility in polar solvents due to its hydroxyl group, whereas this compound may exhibit lower solubility in aqueous media .

Biological Activity

3-(2-Fluoro-benzyloxy)-phenylamine, identified by its chemical structure, is a compound that has garnered attention for its potential biological activities. This article delves into the biological effects, mechanisms of action, and potential applications of this compound, supported by various research findings and case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H12FNO

- Molecular Weight : 219.24 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer properties. The presence of the fluorine atom in its structure enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, fluoroaryl derivatives have shown significant antibacterial activity against Staphylococcus aureus. The mechanisms often involve disruption of bacterial cell membranes and inhibition of biofilm formation.

Case Study: Antibacterial Efficacy

A study investigated fluoroaryl-2,2′-bichalcophene derivatives, revealing that the introduction of fluorine atoms significantly affected their minimum inhibitory concentration (MIC) values against S. aureus. The most effective compound demonstrated an MIC value of 16 µM, indicating a strong antibacterial effect .

| Compound | MIC (µM) | MBC (µM) |

|---|---|---|

| MA-1156 | 16 | 16 |

| MA-1115 | 32 | 32 |

| MA-1116 | 64 | 128 |

| MA-1113 | 128 | 128 |

Anticancer Properties

The anticancer potential of similar compounds has been explored extensively. Fluorinated compounds often exhibit reduced mutagenicity and enhanced selectivity towards cancer cells. For example, studies have shown that the presence of fluorine can suppress the activation of carcinogenic pathways through enzymatic inhibition.

Fluorine substitution in aromatic rings has been linked to changes in electronic properties, which can affect the binding affinity to various biological targets. This modification can lead to:

- Increased stability against metabolic degradation.

- Enhanced interaction with cellular receptors or enzymes.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The SAR studies suggest that:

- The fluorine atom plays a critical role in increasing antimicrobial and anticancer activity.

- Modifications to the phenyl ring can further optimize these properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.